6,7-Dibromobenzo[d]thiazol-2-amine
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Overview
Description
6,7-Dibromobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine atoms at the 6th and 7th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromobenzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
6,7-Dibromobenzo[d]thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dibromobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[d]thiazol-2-amine
- 4,6-Dibromobenzo[d]thiazol-2-amine
- 6-Fluorobenzo[d]thiazol-2-amine
Uniqueness
6,7-Dibromobenzo[d]thiazol-2-amine is unique due to the presence of two bromine atoms at specific positions on the benzothiazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its mono-brominated counterparts and has shown enhanced biological activities in various studies .
Properties
CAS No. |
127977-73-5 |
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Molecular Formula |
C7H4Br2N2S |
Molecular Weight |
308.00 g/mol |
IUPAC Name |
6,7-dibromo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) |
InChI Key |
WABIJULFYFGUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Br)Br |
Origin of Product |
United States |
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